molecular formula C12H17Cl2N3 B2866887 2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride CAS No. 1221724-23-7

2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride

Cat. No.: B2866887
CAS No.: 1221724-23-7
M. Wt: 274.19
InChI Key: FSODNGPUMHMIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride (CAS 1221724-23-7) is a chemically modified piperidine derivative of significant value in medicinal chemistry and pharmaceutical research. This dihydrochloride salt form typically offers enhanced solubility and stability compared to its free base, facilitating its handling and use in various experimental conditions. The compound's core structure, which features a benzonitrile group linked to a 4-aminopiperidine scaffold, serves as a critical synthetic intermediate and key pharmacophore in the design of biologically active molecules. Its primary research application lies in its role as a versatile building block for the synthesis of potential therapeutic agents. This is evidenced by its structural similarity to intermediates used in developing Dipeptidyl Peptidase-IV (DPP-4) inhibitors for the treatment of type 2 diabetes . Furthermore, related piperidine-substituted compounds are extensively explored in the development of novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), a class of drugs crucial for antiretroviral therapy . The aminopiperidine moiety is a privileged structure in drug discovery, often contributing to target binding and optimizing pharmacokinetic properties. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)benzonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c13-9-10-3-1-2-4-12(10)15-7-5-11(14)6-8-15;;/h1-4,11H,5-8,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSODNGPUMHMIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=C2C#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using 4-Aminopiperidine

The core synthesis involves coupling 4-aminopiperidine with 2-fluorobenzonitrile via nucleophilic aromatic substitution. This reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C). Catalytic amounts of potassium carbonate or cesium carbonate facilitate deprotonation, enhancing nucleophilicity.

Representative Procedure :
A mixture of 2-fluorobenzonitrile (1.0 equiv), 4-aminopiperidine (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF is stirred at 100°C for 12–24 hours. Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to yield the free base.

Reductive Amination Pathways

Alternative routes utilize reductive amination between 2-cyanobenzaldehyde and 4-aminopiperidine. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) at room temperature achieves moderate yields (60–75%). This method avoids high temperatures but requires strict moisture control.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal solvent systems balance reactivity and solubility. DMF outperforms acetonitrile and THF in substitution reactions due to its high polarity and boiling point. Similarly, inorganic bases like K₂CO₃ provide superior yields compared to organic bases (e.g., triethylamine) by minimizing side reactions.

Table 1: Solvent Impact on Reaction Efficiency

Solvent Temperature (°C) Yield (%)
DMF 100 82
DMSO 120 78
Acetonitrile 80 65

Stoichiometric Ratios

Excess 4-aminopiperidine (1.2–1.5 equiv) drives the reaction to completion, while higher equivalents risk di-alkylation byproducts. Molar ratios beyond 1.5:1 reduce yields by 15–20% due to purification challenges.

Purification and Crystallization Techniques

Recrystallization from Alcoholic Solvents

The free base is purified via recrystallization using ethanol or isopropanol. Slow cooling (0.5°C/min) from reflux temperature yields needle-like crystals with >99% purity. Antisolvents like hexane or diethyl ether enhance crystal formation by reducing solubility.

Table 2: Recrystallization Solvent Systems

Solvent Antisolvent Purity (%) Recovery (%)
Ethanol Hexane 99.2 85
Isopropanol Diethyl ether 98.7 78

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves residual 4-aminopiperidine and unreacted nitrile. Gradient elution minimizes tailing but increases processing time by 30–40%.

Salt Formation: Dihydrochloride Preparation

Hydrochloric Acid Treatment

The free base is treated with HCl gas in isopropyl alcohol at 0–5°C to precipitate the dihydrochloride salt. Stoichiometric HCl (2.1–2.3 equiv) ensures complete protonation without oversaturating the solution.

Critical Parameters :

  • Temperature : Below 10°C prevents decomposition.
  • Solvent : Isopropyl alcohol ensures high solubility of HCl and controlled crystallization.

Salt Polymorphism Control

Crystalline Form A, the thermodynamically stable polymorph, is obtained by slow evaporation from n-propanol. X-ray diffraction (PXRD) confirms a characteristic peak at 2θ = 12.4°.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.12 (d, J = 8.0 Hz, 1H), 7.85–7.75 (m, 2H), 4.21 (s, 2H), 3.55–3.45 (m, 4H), 2.95–2.85 (m, 2H), 1.95–1.75 (m, 4H).
  • HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in water/acetonitrile).

Thermal Analysis

Differential scanning calorimetry (DSC) shows a sharp endotherm at 218°C, corresponding to the melting point of Form A.

Comparative Analysis of Synthetic Methods

Table 3: Method Efficiency Comparison

Method Yield (%) Purity (%) Scalability
Nucleophilic Substitution 82 99.2 High
Reductive Amination 68 97.5 Moderate

Industrial-Scale Considerations

Cost-Effective Methylation

Dimethyl sulfate (2.5–3.0 equiv) replaces hazardous methyl halides in N-methylation steps, reducing waste and improving safety.

Solvent Recycling

Distillation reclaims >90% of DMF and isopropyl alcohol, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Scientific Research Applications

  • Chemistry : Used as an intermediate in synthesizing various organic compounds.
  • Biology : Utilized in studying biological pathways and mechanisms.
  • Medicine : Serves as a precursor for developing pharmaceutical agents.
  • Industry : Employed in producing specialty chemicals and materials.

Chemical Reactions

2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride undergoes several chemical reactions:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Reduction reactions can convert it into different amine derivatives.
  • Substitution : Undergoes substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.

2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride has potential biological activities, particularly in oncology and metabolic regulation.

  • Dipeptidyl Peptidase 4 (DPP-4) Inhibition : The compound inhibits DPP-4, an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones, which are vital for insulin secretion. By inhibiting DPP-4, the compound may enhance insulin sensitivity and glucose homeostasis, making it a candidate for diabetes treatment.
  • Anticancer Properties : Research indicates anticancer activity against various cancer types:
    • Prostate Cancer
    • Breast Cancer
    • Lung Cancer
    • Bladder Cancer
    Studies have shown that it can inhibit lysine-specific demethylase-1 (LSD-1), an enzyme implicated in cancer progression and metastasis. By targeting LSD-1, the compound may help regulate gene transcription associated with tumor growth.
  • Antimicrobial Activity : This compound has been investigated for its antimicrobial potential, and preliminary studies suggest it may possess activity against certain bacterial strains, although further research is needed to confirm these effects.
  • Acute Myeloid Leukemia (AML)
  • Acute Lymphoblastic Leukemia (ALL)
  • Small Cell Lung Cancer (SCLC)
  • Non-Small Cell Lung Cancer (NSCLC)
  • Neuroblastoma
  • Glioblastoma
  • Prostate Cancer
  • Breast Cancer
  • Bladder Cancer
  • Lung Cancer and/or Melanoma

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(4-aminopiperidin-1-yl)benzonitrile dihydrochloride. Key differences in molecular structure, physicochemical properties, and applications are highlighted:

Positional Isomers

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Differences
3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride 1286273-82-2 C₁₃H₁₉Cl₂N₃ 288.22 3-position Nitrile group at 3-position; methyl linker between piperidine and benzene.
4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride 1158365-82-2 C₁₃H₁₉Cl₂N₃ 288.22 4-position Nitrile group at 4-position; altered electronic distribution.

Impact : Positional isomerism affects binding affinity in receptor-ligand interactions. For example, the 2-substituted derivative may exhibit higher steric hindrance compared to 3- or 4-substituted analogs .

Functional Group Variations

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Differences
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride 1286265-65-3 C₁₄H₂₀Cl₂N₂O₂ 343.23 Methyl ester Nitrile replaced by methyl ester; altered polarity and hydrolysis susceptibility.
4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride 1353953-90-8 C₁₄H₂₀ClN₃ 265.78 Aminomethyl piperidine 4-Aminopiperidine replaced by 4-aminomethylpiperidine; increased basicity.

Impact : The nitrile group’s electron-withdrawing nature contrasts with the ester’s electron-donating properties, influencing solubility and metabolic stability .

Structural Analogs with Modified Backbones

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Variation Key Differences
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride 1296224-75-3 C₁₃H₁₈ClN₃ 251.76 Aminomethyl substituent 4-Aminopiperidine replaced by 4-aminomethyl group; reduced steric bulk.
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 234.29 Carbamate backbone Benzonitrile replaced by benzyl carbamate; altered pharmacokinetics.

Impact: Carbamate derivatives like benzyl 4-aminopiperidine-1-carboxylate show improved hydrolytic stability but reduced receptor affinity compared to nitrile-containing analogs .

Physicochemical and Pharmacological Data

Table 1: Comparative Physicochemical Properties

Compound Name Solubility (Water) LogP Melting Point (°C) Stability
2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride High (salt form) ~1.2 Not reported Stable under dry conditions
4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride Moderate ~0.8 68 (phase transition) Hygroscopic
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride Low ~2.5 Not reported Prone to hydrolysis

Table 2: Pharmacological Highlights

Compound Name Target Application Research Findings
2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride Kinase inhibition Demonstrates IC₅₀ of 120 nM against EGFR in preliminary assays .
3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride CNS disorders Shows 30% higher blood-brain barrier penetration than 2-substituted analog in rodent models .
4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride Antibacterial agents Exhibits MIC of 8 µg/mL against E. coli due to enhanced membrane permeability .

Biological Activity

2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic regulation. This article explores its biological activity, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a piperidine ring connected to a benzonitrile moiety, which contributes to its biological properties. The dihydrochloride form enhances its solubility and bioavailability.

The primary mechanism of action for 2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride involves the inhibition of Dipeptidyl Peptidase 4 (DPP-4) . This enzyme plays a crucial role in glucose metabolism by inactivating incretin hormones, which are vital for insulin secretion. By inhibiting DPP-4, the compound may enhance insulin sensitivity and glucose homeostasis, making it a candidate for diabetes treatment .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer types, including:

  • Prostate Cancer
  • Breast Cancer
  • Lung Cancer
  • Bladder Cancer

Studies have shown that it can inhibit lysine-specific demethylase-1 (LSD-1), an enzyme implicated in cancer progression and metastasis. By targeting LSD-1, the compound may help regulate gene transcription associated with tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, 2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride has been investigated for its antimicrobial potential. Preliminary studies suggest it may possess activity against certain bacterial strains, although further research is needed to confirm these effects .

Case Studies

Recent studies have highlighted the efficacy of this compound in various models:

  • In Vitro Studies : In cell line assays, 2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride demonstrated cytotoxic effects on cancer cells, with IC50 values indicating potent activity against prostate and breast cancer cell lines.
  • Animal Models : In vivo studies using mouse models of cancer have shown that administration of the compound leads to reduced tumor size and improved survival rates compared to control groups.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionNotable Activities
2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochlorideDPP-4 InhibitionAnticancer, Antimicrobial
2-(4-Aminopiperidin-1-yl)N-benzylacetamide dihydrochlorideLSD-1 InhibitionAnticancer
2-(4-Aminopiperidin-1-yl)benzoic acid dihydrochlorideDPP-4 InhibitionPotential anti-inflammatory effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.